![molecular formula C7H8O2 B1198943 Cyclohexa-1,5-diene-1-carboxylic acid CAS No. 40002-23-1](/img/structure/B1198943.png)
Cyclohexa-1,5-diene-1-carboxylic acid
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Overview
Description
Cyclohexa-1,5-diene-1-carboxylic acid is a cyclohexadienecarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid.
Scientific Research Applications
Chemistry and Reactions
Cyclohexa-1,5-diene-1-carboxylic acid and its derivatives have been explored extensively in the field of organic chemistry. Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, a related compound, has been synthesized from methyl cyclohexa-2,5-diene-1-carboxylate and has undergone various chemical reactions including dehydration, hydrolysis, acetylation, reduction, and epoxidation, as well as Diels–Alder reactions (Sirat, Thomas, & Tyrrell, 1979).
Transfer Hydrogenation
Cyclohexa-1,4-dienes have been utilized in Brønsted acid-catalyzed transfer hydrogenation as dihydrogen surrogates. These hydrocarbon-based surrogates offer a novel approach for the transfer hydrogenation of alkenes and imines (Chatterjee & Oestreich, 2016).
Alkylation and Cyclisation
1-Alkylcyclohexa-2,5-diene-1-carboxylic acids have been prepared and used to mediate alkyl radical chain addition and cyclisation processes. These compounds have shown success in reductive alkylations and enabled ring closures (Baguley & Walton, 1998).
Radical Generation
Studies have also focused on generating alkyl radicals using cyclohexadiene-based compounds. For instance, 3-Methylcyclohexa-1,4-diene-3-carboxylic acid has been used for this purpose, highlighting the potential of cyclohexadienes in radical chemistry (Binmore, Cardellini, & Walton, 1997).
Cycloaddition Reactions
The cycloaddition reactions of cyclohexadienes, such as 2-methylcyclohexa-1,5-diene-1-carboxylic acid, have been investigated. These reactions result in bicyclo[2.2.2]octene derivatives, expanding the scope of cyclohexadiene in synthetic applications (Rao & Bhaskar, 1993).
Hydroamination
Intramolecular hydroamination of cyclohexa-2,5-dienes has led to the selective formation of bicyclic allylic amines. This demonstrates the potential of cyclohexadienes in hydroamination reactions (Lebeuf, Robert, Schenk, & Landais, 2006).
Ionic Transfer Reactions
Cyclohexa-1,4-diene-based surrogates have been developed for ionic transfer reactions, including transfer hydrofunctionalization and hydrohalogenation. These studies have broadened the utility of cyclohexadienes in metal-free reactions (Walker & Oestreich, 2019).
Dihydrogen and Hydrosilane Surrogates
The cyclohexa-1,3-diene motif has been introduced as an alternative to cyclohexa-1,4-dienes in transfer processes. This includes transfer hydrogenation and hydrosilylation, demonstrating the versatility of cyclohexadienes (Yuan, Orecchia, & Oestreich, 2017).
properties
CAS RN |
40002-23-1 |
---|---|
Product Name |
Cyclohexa-1,5-diene-1-carboxylic acid |
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
cyclohexa-1,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h2,4-5H,1,3H2,(H,8,9) |
InChI Key |
QXHJRNVPNQKMLR-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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